3-Ethyl-2-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives often involves multifaceted chemical reactions, aiming to introduce or modify functional groups at specific positions on the pyridine ring. For instance, the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine demonstrates an improved process yielding the product with good efficiency, indicating the feasibility of synthesizing substituted pyridines through careful selection of starting materials and reaction conditions (Yao Xing-sheng, 2007).
Molecular Structure Analysis
Molecular structure analysis of pyridine derivatives, including 3-Ethyl-2-methylpyridine, typically employs various spectroscopic and computational methods to deduce the geometry, electronic distribution, and other structural features. For example, the study of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations provides insights into the vibrational frequencies, optimized geometries, and theoretical spectrograms, offering a model for understanding the structural aspects of similar compounds (G. Shakila, S. Periandy., S. Ramalingam, 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of pyridine derivatives are influenced by the substituents on the pyridine ring. The synthesis and reactions of various pyridine derivatives reveal that functional groups significantly affect the nucleophilicity, electrophilicity, and overall chemical behavior of the molecule. For example, the synthesis of a weak nucleophilic base, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, showcases the influence of substituents on the chemical reactivity and potential applications in organic synthesis (A. Balaban, I. Ghiviriga, E. W. Czerwinski, Priyadarsi De, R. Faust, 2004).
Physical Properties Analysis
The physical properties of 3-Ethyl-2-methylpyridine, such as boiling point, melting point, solubility, and density, would be determined by its molecular structure. While specific data for 3-Ethyl-2-methylpyridine was not directly available, analysis of related compounds suggests that slight modifications in the pyridine core can significantly alter these physical properties, influencing their applications in materials science and chemical engineering.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability, are crucial for understanding the applications and behavior of pyridine derivatives. For instance, the reactivity of 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes highlights the versatility of pyridine derivatives in forming complex structures under various reaction conditions, offering insights into the chemical properties of 3-Ethyl-2-methylpyridine and its potential reactivity patterns (Sara Asadi, Maedeh Zebarjad, Hamidreza Masoudi, Hossein Mehrabi, 2021).
Scientific Research Applications
Retinoprotective Effect : A derivative of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate was studied for its retinoprotective effects in a rat model of retinal ischemia–reperfusion. It was found to prevent the development of ischemic injuries in the fundus and led to an increase in retinal microcirculation level, suggesting potential as a retinoprotector (Peresypkina et al., 2020).
Aging Patterns : The use of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride as a geroprotector in mice showed increases in lifespan and delayed aging, highlighting its potential in aging research (Emanuel & Obukhova, 1978).
Electrophoretic Separation : Research on the electrophoretic mobilities of 2-, 3-, and 4-substituted methylpyridines, including 3-Ethyl-2-methylpyridine, provided insights into the theoretical and experimental relationships between pH and separation in free solution capillary electrophoresis (Wren, 1991).
Synthesis and Application in Chemistry : A study focused on the improved synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant, demonstrating advancements in chemical synthesis processes (Yao, 2007).
Reductive Amination : A new amine borane complex useful for reductive aminations of ketones and aldehydes was reported, utilizing 5-ethyl-2-methylpyridine borane (Burkhardt & Coleridge, 2008).
Aerosol-Assisted Chemical Vapor Deposition : Research on bis-3-methylpyridine and bis-4-methylpyridine complexes of cadmium(II) ethylxanthate, related to 3-Ethyl-2-methylpyridine, showed their utility as single source precursors for depositing CdS films, important for materials science (Buckingham et al., 2017).
Nicotinic Acid Production : A literature review focused on ecological methods to produce nicotinic acid from compounds such as 3-methylpyridine and 5-ethyl-2-methylpyridine, highlighting their importance in industrial applications (Lisicki et al., 2022).
Safety And Hazards
Future Directions
The future directions for the use of 3-Ethyl-2-methylpyridine and other pyridine derivatives involve the development of new synthetic methods to introduce multiple functional groups selectively. This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .
properties
IUPAC Name |
3-ethyl-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-3-8-5-4-6-9-7(8)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKDGABMFBCSRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074841 | |
Record name | 3-Ethyl-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-2-methylpyridine | |
CAS RN |
14159-59-2, 27987-10-6 | |
Record name | 3-Ethyl-2-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, ethylmethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027987106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PICOLINE, 3-ETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S6IRA9M3N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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